molecular formula C11H14BrN B3174248 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine CAS No. 952391-29-6

1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine

Cat. No.: B3174248
CAS No.: 952391-29-6
M. Wt: 240.14 g/mol
InChI Key: KSCTVZGZIJTBPE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine (CAS: 345965-54-0) is a cyclopropane-containing amine derivative with a para-bromophenyl substituent and an N,N-dimethylamino group. Its molecular formula is C₁₁H₁₅BrN (MW: 241.15 g/mol), featuring a rigid cyclopropane ring that enhances structural stability and influences electronic properties . The bromine atom at the para position contributes to halogen bonding interactions, which may affect crystallization and solubility .

Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-13(2)11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCTVZGZIJTBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl chloride with N,N-dimethylcyclopropanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding cyclopropylamine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Major Products Formed:

    Substitution: Products like 1-(4-aminophenyl)-N,N-dimethylcyclopropanamine.

    Oxidation: Products like 1-(4-bromophenyl)-N,N-dimethylcyclopropanol.

    Reduction: Products like 1-(4-bromophenyl)-N,N-dimethylcyclopropylamine.

Scientific Research Applications

1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine and its analogs:

Compound Name Molecular Formula Key Features Notable Properties/Applications References
This compound C₁₁H₁₅BrN Cyclopropane core, para-bromophenyl, N,N-dimethylamine High rigidity; potential CNS activity
3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine C₁₆H₁₈BrN₂ Pyridine ring, bromophenyl, dimethylamine Enhanced π-π stacking; antiviral leads
N-(2-Bromo-5-(trifluoromethyl)phenyl)-N,N-dimethylcyclopropanecarboxamide C₁₃H₁₂BrF₃N₂O Carboxamide group, trifluoromethyl substituent Increased lipophilicity; protease inhibition
3-(4-Bromophenoxy)-N,N-dimethylpropylamine C₁₁H₁₆BrNO Phenoxy linker, propylamine chain Flexible backbone; serotonin receptor modulation
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₅BrN₂O Cyclopropene ring, meta-bromophenyl, diethylamide Conformational strain; antitumor activity

Key Observations

Impact of Cyclopropane vs. Cyclopropene-containing analogs (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit higher reactivity due to ring strain, which may limit stability .

Halogen Position and Interactions :

  • Para-bromophenyl derivatives (target compound) show stronger halogen bonding than meta-substituted analogs, as seen in crystal structures of imidazole-4-imines .
  • The trifluoromethyl group in N-(2-bromo-5-(trifluoromethyl)phenyl)-N,N-dimethylcyclopropanecarboxamide enhances metabolic stability but reduces solubility .

Functional Group Effects :

  • Carboxamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities absent in amines, influencing target selectivity .
  • Pyridine-containing analogs (e.g., 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine) engage in π-π interactions, critical for binding to aromatic enzyme pockets .

Biological Activity

1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine (CAS No. 952391-29-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a bromophenyl group and two dimethylamino groups. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that the compound acts as a monoamine reuptake inhibitor , affecting neurotransmitters such as serotonin and norepinephrine. This mechanism is significant for potential applications in treating mood disorders and other psychiatric conditions.

Pharmacological Effects

1. Antidepressant Activity:
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonin and norepinephrine levels suggests its potential as a therapeutic agent for depression.

2. Neuroprotective Properties:
Research indicates that this compound may also possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. The inhibition of oxidative stress pathways has been observed, indicating a protective effect against neuronal damage.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antidepressant Effects:
    A study conducted on rodents showed that administration of the compound led to significant reductions in depressive-like behaviors, measured through forced swim tests and tail suspension tests. The results indicated a dose-dependent response, confirming its efficacy as an antidepressant .
  • Neuroprotection Against Oxidative Stress:
    In vitro experiments demonstrated that this compound could mitigate oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential applications in treating conditions such as Alzheimer’s disease .

Data Table: Summary of Biological Activities

Biological Activity Effect Study Reference
AntidepressantReduces depressive-like behaviors
NeuroprotectionMitigates oxidative stress
Monoamine Reuptake InhibitionEnhances serotonin/norepinephrine levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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